molecular formula C19H29IO2 B14727258 Ethyl 11-(4-iodophenyl)undecanoate CAS No. 5933-75-5

Ethyl 11-(4-iodophenyl)undecanoate

Cat. No.: B14727258
CAS No.: 5933-75-5
M. Wt: 416.3 g/mol
InChI Key: BBFSXKUIVDQMIR-UHFFFAOYSA-N
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Description

Ethyl 11-(4-iodophenyl)undecanoate is a chemical compound with the molecular formula C19H29IO2 and a molecular weight of 416.34 g/mol It is an ester derivative of undecanoic acid, featuring an iodophenyl group at the 11th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 11-(4-iodophenyl)undecanoate can be synthesized through the esterification of 11-(4-iodophenyl)undecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(4-iodophenyl)undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 11-(4-iodophenyl)undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 11-(4-iodophenyl)undecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Ethyl 11-(4-iodophenyl)undecanoate can be compared with other iodophenyl derivatives and ester compounds:

    Ethyl 10-(4-iodophenyl)undecanoate: Similar structure but with the iodophenyl group at a different position.

    Ethyl 11-(4-bromophenyl)undecanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 11-(4-chlorophenyl)undecanoate: Similar structure but with a chlorine atom instead of iodine.

Properties

CAS No.

5933-75-5

Molecular Formula

C19H29IO2

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 11-(4-iodophenyl)undecanoate

InChI

InChI=1S/C19H29IO2/c1-2-22-19(21)12-10-8-6-4-3-5-7-9-11-17-13-15-18(20)16-14-17/h13-16H,2-12H2,1H3

InChI Key

BBFSXKUIVDQMIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCC1=CC=C(C=C1)I

Origin of Product

United States

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